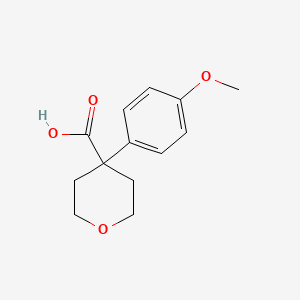
n-(2-Naphthyl)biphenyl-4-amine
Übersicht
Beschreibung
“n-(2-Naphthyl)biphenyl-4-amine”, also known as NPB, is an organic compound with the molecular formula C44H32N2 . It is used in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) .
Synthesis Analysis
The synthesis of naphthylamine-based compounds like NPB involves the reaction of aldehydes and ketones with primary or secondary amines to form imine derivatives . A new method for preparing naphthyl amines from 1,5 unsaturated dicarbonyl precursors has been described .Molecular Structure Analysis
The molecular weight of NPB is 588.738 Da . The structure of NPB can be viewed using Java or Javascript .Chemical Reactions Analysis
Amines, including naphthylamine-based compounds, are good nucleophiles and can react with sulfonyl groups to form sulfonamides . They can also undergo SN2 reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of amines, including NPB, depend on the number of carbon-containing groups attached to them . The basicity of amines varies by molecule and largely depends on the availability of the lone pair of electrons from nitrogen .Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs)
Compounds like n-(2-Naphthyl)biphenyl-4-amine are pivotal in the development of OLEDs. These devices utilize organic compounds that emit light when an electric current is applied. The derivatives of naphthalimide, which share structural similarities with n-(2-Naphthyl)biphenyl-4-amine, are used as emissive materials in OLEDs due to their bright solid-state emission, color tunability, and energy efficiency . They serve as luminescent host, dopant, hole-blocking, and electron-transporting materials, offering a spectrum of colors and even functioning as white emitters.
Antimicrobial Applications
Naphthyl-substituted polyamine conjugates, which include structures akin to n-(2-Naphthyl)biphenyl-4-amine, have shown promising results as antimicrobials. They exhibit pronounced intrinsic antimicrobial properties against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans. These compounds are also being investigated as antibiotic enhancers, potentially improving the efficacy of existing antibiotics against Gram-negative bacteria .
Conducting Polymers
The nitrogen-containing aromatic heterocyclic structure of n-(2-Naphthyl)biphenyl-4-amine makes it a candidate for use in conducting polymers. These polymers, such as polycarbazole and its derivatives, possess optoelectronic properties, high charge carrier mobility, and morphological stability. They are utilized in nanodevices, rechargeable batteries, and electrochemical transistors .
Wirkmechanismus
Target of Action
N-(2-Naphthyl)biphenyl-4-amine, also known as NPB, is an organic compound that belongs to the family of biphenylamines
Mode of Action
The mode of action of NPB involves its outstanding hole transport capability . It has been used intensively in OLEDs and other organic electronic devices such as polymer photovoltaics (OPV) and perovskite solar cells . The compound’s interaction with its targets involves various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
These reactions can involve free radical bromination, nucleophilic substitution, and oxidation
Result of Action
The result of NPB’s action is primarily observed in its application in organic electronic devices. Its outstanding hole transport capability enhances device morphology and is beneficial for device longevity
Action Environment
The action of NPB can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that the presence of such solvents could influence its action, efficacy, and stability. Additionally, its use in electronic devices suggests that factors such as temperature and electrical conditions could also impact its performance .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-phenylphenyl)naphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N/c1-2-6-17(7-3-1)19-10-13-21(14-11-19)23-22-15-12-18-8-4-5-9-20(18)16-22/h1-16,23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMBNTOZUIMCEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284942 | |
| Record name | n-(2-naphthyl)biphenyl-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-Naphthyl)biphenyl-4-amine | |
CAS RN |
6336-92-1 | |
| Record name | NSC39905 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(2-naphthyl)biphenyl-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Biphenylyl)-2-naphthylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



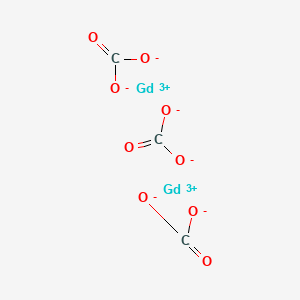
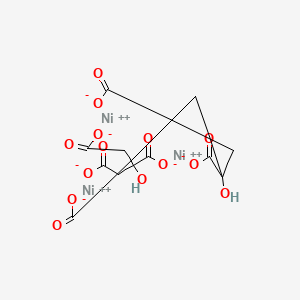

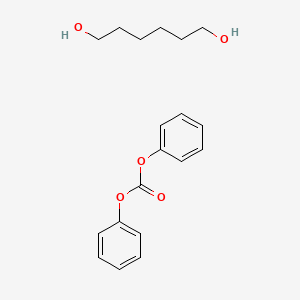

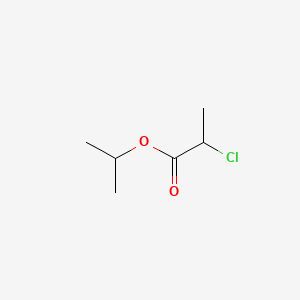

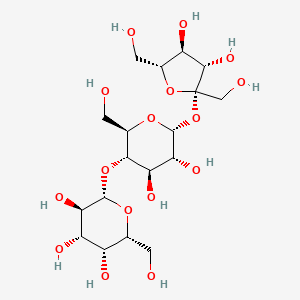
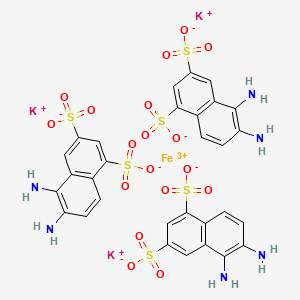
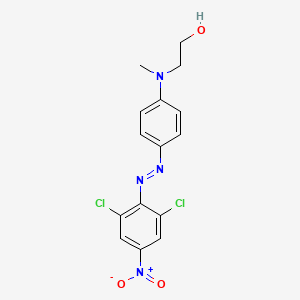
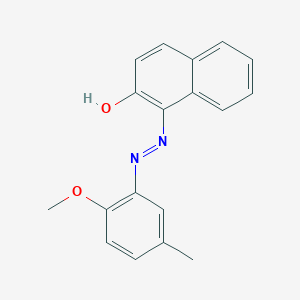

![4-[(4-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1596582.png)
